molecular formula C14H17N5O3S B2674941 N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2380034-88-6

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2674941
CAS No.: 2380034-88-6
M. Wt: 335.38
InChI Key: DMWJKVADHBRERE-UHFFFAOYSA-N
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Description

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, an imidazole ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the benzoxazole and imidazole rings, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include dimethylamine, methylimidazole, and sulfonyl chlorides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent systems, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and imidazole derivatives, such as:

  • N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-imidazole-4-sulfonamide
  • N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-carboxamide

Uniqueness

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-18(2)7-12-11-6-10(4-5-13(11)22-16-12)17-23(20,21)14-8-19(3)9-15-14/h4-6,8-9,17H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWJKVADHBRERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)ON=C3CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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